molecular formula C12H12FN3 B2362038 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide CAS No. 1607314-28-2

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide

Cat. No.: B2362038
CAS No.: 1607314-28-2
M. Wt: 217.247
InChI Key: WKYSZBRUOPEKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanamide compounds has diversified multi-fold in recent years . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .


Molecular Structure Analysis

The molecular structure of cyanamide compounds is characterized by a nitrogen-carbon-nitrogen (NCN) connectivity . This unique structure contributes to the compound’s diverse applications in synthetic chemistry .


Chemical Reactions Analysis

Cyanamide compounds have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is involved in various synthetic pathways and chemical reactions, highlighting its utility in creating complex organic molecules. The compound has been used as a key intermediate in the synthesis of benzonitriles through electrophilic cyanation of aryl and heteroaryl bromides. This method is noted for its efficiency in producing a range of electronically diverse and sterically demanding aryl bromides, including functionalized substrates, in good to excellent yields. Such versatility underscores its importance in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011).

Pharmacokinetics and Drug Metabolism

The compound plays a significant role in pharmacokinetics and drug metabolism studies. For example, it has been used to explore the metabolism of specific drugs in human liver microsomes and urine of patients, helping to understand the formation of reactive toxic metabolites and their implications for drug safety and efficacy (Goda et al., 2006). Additionally, it contributes to the development of selective androgen receptor modulators (SARMs), showing promise as a novel therapeutic agent for conditions such as benign hyperplasia, through detailed studies on absorption, clearance, distribution, and metabolism in animal models (Wu et al., 2006).

Novel Drug Discovery and Development

In the realm of novel drug discovery and development, this compound derivatives have been investigated for their potential in creating new medications. Research into the synthesis of novel pyrazole derivatives, for instance, has yielded compounds with promising biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory properties. Such studies not only highlight the compound's utility in synthesizing new drugs but also in advancing our understanding of their mechanisms of action and potential therapeutic applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Mechanism of Action

The mechanism of action of cyanamide compounds can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Future Directions

The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that the study and application of “3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide” and similar compounds may continue to grow in the future.

Properties

IUPAC Name

3-cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-10-4-5-11(13)12(8-10)16(9-15)7-3-2-6-14/h4-5,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYSZBRUOPEKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.